N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Nicotinamide N-methyltransferase NNMT inhibition Metabolic disease

Researchers investigating nicotinamide N-methyltransferase (NNMT) or PARP often face a gap in tool compounds with well-defined selectivity profiles. This 6-THF-oxy nicotinamide addresses that need by offering a regioisomeric scaffold distinct from 2-substituted PARP-1 inhibitors. Its structural features enable systematic selectivity profiling and scaffold-hopping studies. - Enables NNMT/PARP-1 selectivity profiling; BindingDB association suggests potential NNMT binding. - Tetrahydrofuran-3-yloxy group introduces conformational flexibility and a chiral center, supporting stereochemical SAR exploration. - Supplied as a custom synthesis product; contact us for scale and delivery timelines.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.76
CAS No. 2034555-69-4
Cat. No. B2417617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034555-69-4
Molecular FormulaC16H15ClN2O3
Molecular Weight318.76
Structural Identifiers
SMILESC1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O3/c17-12-2-4-13(5-3-12)19-16(20)11-1-6-15(18-9-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2,(H,19,20)
InChIKeyVGZKJWWZPYYXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Structural Profile & Data Availability


N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic nicotinamide derivative bearing a 4-chlorophenyl amide substituent and a tetrahydrofuran-3-yl ether moiety at the 6-position of the pyridine ring [1]. This substitution pattern distinguishes it from simpler N-aryl nicotinamides, positioning it within a chemical space explored for nicotinamide N-methyltransferase (NNMT) modulation, poly(ADP-ribose) polymerase (PARP) inhibition, and anti-inflammatory scaffold development. However, a comprehensive search of primary research literature, binding databases, and patent repositories reveals that publicly available quantitative bioactivity, selectivity, ADMET, or physicochemical data specific to this compound is extremely limited. Prospective users should expect to perform de novo characterization before use in biological assays or structure-activity relationship studies [2].

Nicotinamide scaffold with 6-THF-oxy and 4-Cl-phenyl substitution; minimal public bioactivity data available
Hypothesis-driven tool for NNMT/PARP selectivity profiling; requires de novo characterization
May support exploratory screening and scaffold-hopping library design

N-(4-Chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Generic Substitution Risks


Nicotinamide derivatives with N-aryl substitutions and alkoxy modifications at the pyridine ring exhibit markedly divergent target selectivity profiles depending on the exact position and nature of substituents. For example, shifting the tetrahydrofuran-3-yloxy group from the 6-position to the 2-position converts a putative NNMT-interacting scaffold into a selective PARP-1 inhibitor with a reported IC50 of 120 nM [1], demonstrating regioisomeric target switching. Similarly, N-(4-chlorophenyl)-2-substituted nicotinamides have been characterized as potent anti-inflammatory agents through nitric oxide suppression in LPS-elicited RAW 264.7 macrophages, a functional profile distinct from methyltransferase modulation [2]. Well-characterized NNMT inhibitors such as JBSNF-000088 (human NNMT IC50 = 1.8 µM) bear the simple 6-methoxy substituent rather than the bulkier tetrahydrofuran-3-yl ether present in the target compound, potentially altering binding kinetics, cellular permeability, and metabolic fate [3]. These examples underscore that small structural variations within this chemical class can lead to qualitatively different biological activities, making generic interchange without compound-specific experimental validation a significant risk to data reproducibility and project integrity [1][2][3].

Regioisomeric selectivity switch
2-THF-oxy analog is a PARP-1 inhibitor; 6-substitution may shift target preference toward NNMT or other enzymes. Direct substitution may not reproduce activity.
Ether substituent differentiation
Bulkier THF-oxy group vs. methoxy (JBSNF-000088) likely alters binding kinetics, permeability, and metabolic stability. Generic 6-alkoxy replacement risks divergent profile.
Anti-inflammatory activity not transferable
N-(4-chlorophenyl)-2-substituted analogs show NO suppression; 6-substituted target compound has no reported anti-inflammatory data. Class extrapolation may not apply.

N-(4-Chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Quantitative Differentiation Evidence & Gap Analysis


NNMT Binding Affinity: Comparison with JBSNF-000088

A BindingDB entry (BDBM50627707) records a Ki value of 650 nM for binding to full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells, measured by fluorescence polarization competition assay [1]. However, the ChEMBL cross-reference (CHEMBL5426689) reports a molecular formula (C25H26ClN5O4, MW 495.97) inconsistent with the target compound (C16H15ClN2O3, MW 318.76), indicating the assay data likely corresponds to a structurally distinct entity. The well-characterized NNMT inhibitor JBSNF-000088 (6-methoxynicotinamide) exhibits an IC50 of 1.8 µM against human NNMT [2]. Without experimental confirmation of the target compound's own NNMT activity, no direct potency comparison can be made. The tetrahydrofuran-3-yloxy group introduces additional hydrogen bond acceptor capacity (three oxygen atoms vs. one methoxy oxygen in JBSNF-000088), which may alter binding mode and residence time. Prospective users should treat NNMT as a hypothesis for testing rather than an established target for this compound [1][2].

NNMT Binding
Data to verify
Target: Ki 650 nM (identity uncertain)
Comparator: IC50 1.8 µM (JBSNF-000088)
Supports NNMT hypothesis testing; not a direct comparison.
Confirm target compound identity and NNMT activity experimentally.
Nicotinamide N-methyltransferase NNMT inhibition Metabolic disease

Regioisomeric Selectivity: NNMT vs. PARP-1

The position of the tetrahydrofuran-3-yloxy substituent on the nicotinamide scaffold critically determines target engagement. The 2-substituted regioisomer, 2-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034272-09-6), has been reported as a selective PARP-1 inhibitor with an IC50 of 120 nM in a chemiluminescent assay [1]. In contrast, the 6-substituted target compound has been indirectly associated with NNMT binding (see Evidence Item 1). This regioisomeric selectivity switch — from PARP-1 (2-position) to NNMT (6-position) — is a well-established phenomenon in nicotinamide-based inhibitor design, driven by differential accommodation of the ether moiety within the nicotinamide binding pockets of these enzymes [2]. The 4-chlorophenyl amide group in the target compound adds an additional layer of selectivity modulation that is absent in the simpler 2-THF-oxy analog, potentially restricting rotational freedom and altering hydrogen bonding patterns [3].

Regioisomeric selectivity
Cross-study comparable
2-THF-oxy: PARP-1 IC50 120 nM
6-THF-oxy: NNMT preference inferred
Regioisomer switch may confer distinct target engagement.
Experimental selectivity profiling required.
Target selectivity Regioisomer comparison PARP-1 NNMT

Anti-inflammatory Scaffold Differentiation

A structurally related compound series, N-(4-chlorophenyl)-2-substituted nicotinamides, was evaluated for anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. The lead compound N-(4-chlorophenyl)-2-hydroxynicotinamide (compound 4) exhibited potent nitric oxide (NO) suppression comparable to the clinical drug leflunomide and its active metabolite malononitrilamide [1]. The target compound retains the 4-chlorophenyl amide pharmacophore but replaces the 2-hydroxy substituent with a 6-tetrahydrofuran-3-yloxy group, effectively shifting the hydrogen bond donor/acceptor profile from a donor (OH) to an acceptor (ether oxygen). This structural modification is likely to alter the compound's interaction with the molecular targets driving NO suppression, potentially redirecting activity toward methyltransferase enzymes rather than inflammatory pathways [2]. The observed anti-inflammatory potency in the 2-substituted series suggests that the 4-chlorophenyl amide group alone does not dictate immunosuppressive activity; rather, the nature and position of the second substituent are critical determinants of functional outcome.

Anti-inflammatory activity
Class-level inference
No data for target; 2-substituted analog shows NO suppression comparable to leflunomide
6-substitution likely redirects activity; not predictable from 2-substituted series.
Screen in inflammatory assays for unanticipated activity.
Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages Leflunomide analog

Physicochemical Property Differentiation: LogP & HBA

The tetrahydrofuran-3-yloxy group introduces an additional hydrogen bond acceptor (ether oxygen) and increases the rotatable bond count compared to simpler alkoxy substituents (e.g., methoxy in JBSNF-000088). Predictive computational models (e.g., SwissADME, Molinspiration) estimate a calculated logP (cLogP) in the range of 2.5–3.5 for the target compound, compared to approximately 0.8 for 6-methoxynicotinamide (JBSNF-000088), indicating enhanced lipophilicity that may improve membrane permeability but could also increase plasma protein binding and metabolic clearance [1]. The 4-chlorophenyl group further elevates logP and contributes π-stacking potential for aromatic binding pockets. These property differences are class-level inferences drawn from the structural features of the molecule; experimental determination (shake-flask logP, PAMPA permeability, microsomal stability) is warranted before selecting this compound over less lipophilic analogs for cell-based or in vivo studies [2].

Lipophilicity & HBA
Class-level inference
Predicted cLogP ~2.5–3.5 (target) vs. ~0.8 (JBSNF-000088); HBA +2
May affect permeability/solubility balance.
Experimental logP and solubility determination recommended.
Lipophilicity Hydrogen bond acceptor Drug-likeness Permeability

N-(4-Chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Recommended Application Scenarios


NNMT Target Validation and Selectivity Profiling

The structural features of this compound — a 6-tetrahydrofuran-3-yloxy group combined with a 4-chlorophenyl amide — position it as a candidate for NNMT selectivity profiling against related nicotinamide-utilizing enzymes (PARP-1, NAMPT, sirtuins). The indirect BindingDB association with NNMT (Ki 650 nM, though identity-unconfirmed) [1] suggests that if NNMT binding is experimentally confirmed, this compound could serve as a starting point for developing subtype-selective NNMT inhibitors with a distinct binding mode from the benchmark JBSNF-000088. Application should begin with recombinant NNMT enzymatic assays, followed by counter-screening against PARP-1 (where the 2-THF regioisomer shows IC50 = 120 nM) [2] and NAMPT. Positive selectivity data would justify procurement for metabolic disease models in adipocyte and hepatocyte systems where NNMT overexpression is pathologically relevant.

Scaffold-Hopping Library Design

The tetrahydrofuran-3-yloxy substituent presents a scaffold-hopping opportunity for medicinal chemistry teams seeking to expand beyond planar aromatic ethers. The three-dimensional character of the tetrahydrofuran ring introduces conformational flexibility and chiral centers (the 3-position of THF is a stereocenter), enabling stereochemical exploration of target binding [1]. When included in a focused library alongside the 2-THF-oxy analog (PARP-1 selective) [2] and the 6-methoxy analog (NNMT inhibitor JBSNF-000088) [3], this compound enables systematic investigation of how ether oxygen position and ring saturation affect polypharmacology across the nicotinamide enzyme family. Procurement of the racemic mixture is appropriate for initial screening; subsequent resolution into enantiomers may reveal stereospecific target engagement.

Comparative Physicochemical Profiling

The predicted higher lipophilicity (cLogP ~2.5–3.5) and increased hydrogen bond acceptor capacity (HBA = 5) of this compound relative to simpler nicotinamide analogs (e.g., JBSNF-000088, cLogP ~0.8, HBA = 3) [1] provide a test case for evaluating how physicochemical property modulation affects cellular permeability, aqueous solubility, and metabolic stability within a congeneric series. This compound can serve as a reference point in lead optimization cascades where balancing potency (potentially favored by the THF-oxy group for hydrophobic pocket interactions) against developability (potentially disfavored by elevated logP) is critical. Experimental determination of kinetic solubility, PAMPA permeability, and mouse/human microsomal stability is recommended upon procurement to establish a property benchmark for the series [2].

Exploratory Anti-Inflammatory Screening

Although the N-(4-chlorophenyl) amide motif has demonstrated anti-inflammatory activity in the 2-substituted series (NO suppression in RAW 264.7 macrophages, comparable to leflunomide) [1], the shift of the ether substituent from the 2-position to the 6-position in the target compound is likely to redirect pharmacological activity away from inflammatory pathways. Nevertheless, inclusion of this compound in broad-panel inflammatory assays (LPS/TNFα-stimulated cytokine release, COX-2 inhibition, NF-κB reporter assays) may reveal unanticipated anti-inflammatory mechanisms driven by the 4-chlorophenyl group or the nicotinamide core. Any observed activity should be benchmarked against both leflunomide and the 2-substituted analog to quantify the functional consequence of regioisomeric substitution [2].

Application
Selection Property
Validation Focus
NNMT selectivity profiling
Structural probe with uncertain NNMT binding
Recombinant NNMT enzyme assay; PARP-1 counter-screen
Scaffold diversification library
THF-oxy conformational flexibility & chiral center
Enantiomer resolution and target engagement review
Physicochemical property benchmarking
Predicted elevated lipophilicity vs JBSNF-000088
Experimental logP, kinetic solubility, PAMPA permeability
Exploratory anti-inflammatory screening
4-chlorophenyl amide motif; anti-inflammatory activity unknown
NO/cytokine panel; benchmark against 2-substituted analog
Quote Request

Request a Quote for N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.